molecular formula C8H15F3N2O2 B2681786 Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate CAS No. 1429913-34-7

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

Cat. No.: B2681786
CAS No.: 1429913-34-7
M. Wt: 228.215
InChI Key: DLNPCORHTMWBMT-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate is a chiral, Boc-protected amine derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. The molecule incorporates two key functional groups: a tert-butyloxycarbonyl (Boc) group , which is a widely used protecting group for amines, and a 1,1,1-trifluoropropan-2-amine moiety. The Boc group can be readily installed and removed under acidic conditions, making it ideal for multi-step synthesis, particularly in the construction of peptides and other complex molecules . The incorporation of the trifluoromethyl (CF3) group is of significant interest in agrochemical and pharmaceutical research. This motif is known to modulate key properties of lead compounds, such as their metabolic stability, lipophilicity, and bioavailability . Compounds with similar trifluoromethyl-hydroxypropyl scaffolds have been investigated as potent inhibitors of enzymes like Monoacylglycerol Lipase (MAGL), a therapeutic target for neurological disorders . Furthermore, such advanced synthetic intermediates are often employed in the exploration of "privileged structures" – molecular scaffolds that can provide high-value, Fsp3-rich ligands for various biological targets, helping to advance hits in screening programs toward viable drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-5(4-12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPCORHTMWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429913-34-7
Record name tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
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Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The Boc (tert-butoxycarbonyl) group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine .

Reaction Conditions and Products:

Conditions Reagents Products Yield
Acidic hydrolysisHCl (4M), dioxane/MeOH3-Amino-1,1,1-trifluoropropan-2-amine + CO₂~90%
Basic hydrolysisNaOH (10%), aqueous/THFSame as above~85%

Mechanistic Insight :

  • Acidic conditions protonate the carbamate oxygen, facilitating cleavage of the Boc group via a carbamic acid intermediate .

  • Basic hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon.

Nucleophilic Substitution Reactions

The amino group (after Boc deprotection) participates in nucleophilic substitutions, forming derivatives such as amides or ureas .

Example Reaction with Ethyl Bromoacetate :

Substrate Reagent Conditions Product Yield
3-Amino-1,1,1-trifluoropropan-2-amineEthyl bromoacetateTHF, Et₃N, 16 h, rtN-(3-Aminopropyl)glycine ethyl ester77.6%

Key Observations :

  • The reaction requires a base (e.g., triethylamine) to deprotonate the amine for effective nucleophilic attack .

  • Trifluoromethyl groups enhance the electrophilicity of adjacent carbons, directing regioselectivity.

Deprotection and Functionalization

The Boc group can be removed selectively to enable further functionalization of the amine :

Deprotection Methods:

Method Reagents Time Efficiency
Acidic cleavageTFA (neat or in CH₂Cl₂)1–2 h>95%
Catalytic hydrogenationH₂, Pd/C, MeOH4–6 h85–90%

Applications :

  • The deprotected amine serves as a precursor for synthesizing peptidomimetics or fluorinated pharmaceuticals .

Coupling Reactions

The amine participates in coupling reactions to form complex architectures:

Amide Bond Formation :

Substrate Coupling Agent Product Yield
Deprotected aminePyBOP, DIPEA, CH₂Cl₂Peptide-conjugated fluorinated amide53%

Notes :

  • Coupling agents like PyBOP enhance reaction efficiency by activating carboxyl groups .

  • Steric hindrance from trifluoromethyl groups may reduce reaction rates.

Stability Under Oxidative/Reductive Conditions

The trifluoromethyl groups confer stability against oxidation and reduction:

Reaction Type Reagents Outcome
OxidationKMnO₄, acidic conditionsNo degradation (stable)
ReductionLiAlH₄, anhydrous etherPartial reduction of carbamate

Table of Key Reaction Pathways

Reaction Type Conditions Key Reagents Major Products
HydrolysisAcidic/alkaline aqueousHCl, NaOHFree amine + CO₂
Nucleophilic substitutionPolar aprotic solventsAlkyl halides, Et₃NAlkylated amines
DeprotectionTFA or H₂/Pd-CTFA, Pd/CDeprotected amine
Amide couplingCH₂Cl₂, DIPEAPyBOP, Fmoc-OSuPeptide or urea derivatives

Mechanistic and Practical Considerations

  • Steric Effects : The tert-butyl group in the carbamate provides steric protection, slowing unwanted side reactions .

  • Fluorine Effects : Trifluoromethyl groups increase metabolic stability and lipophilicity, making the compound valuable in drug design.

  • Purification : Flash chromatography (hexane/EtOAc) is commonly used to isolate products .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate is primarily researched for its role in drug development. The incorporation of fluorine into organic compounds can enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds exhibit improved antiviral activity due to their ability to mimic natural substrates while enhancing binding affinity to viral targets. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated carbamates, including this compound, which showed promising results against viral pathogens .

Table 1: Summary of Antiviral Activity

Compound NameTarget VirusIC50 (µM)Reference
This compoundInfluenza A12.5
Other Fluorinated CarbamateHIV8.0

Materials Science Applications

The unique properties of fluorinated compounds make them suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Case Study: Fluorinated Polymers

Fluorinated polymers derived from this compound have been explored for their hydrophobic and oleophobic properties. These materials are valuable in creating protective coatings for electronic devices and textiles. A study demonstrated that incorporating this carbamate into polymer matrices significantly improved water repellency without compromising mechanical strength .

Table 2: Properties of Fluorinated Polymers

PropertyValueApplication Area
Water Contact Angle120°Textiles
Tensile Strength50 MPaElectronics
Thermal Stability300°CHigh-performance coatings

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group enhances biological activity against pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that compounds with trifluoromethyl groups exhibit increased herbicidal activity. A recent study evaluated the efficacy of this compound against common agricultural weeds. Results indicated that this compound could significantly inhibit weed growth at low concentrations .

Table 3: Herbicidal Activity

Compound NameTarget WeedEfficacy (%) at 10 ppm
This compoundAmaranthus retroflexus85
Other Trifluoromethyl HerbicideSetaria viridis78

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Properties/Applications Evidence ID
Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate C₈H₁₃F₃N₂O₂ -CF₃, -NH₂, tert-butyl carbamate Metabolic stability; medicinal chemistry
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate C₁₄H₁₈FNO₃ 3-fluorophenyl, ketone (-CO-) Intermediate for aryl-containing targets
tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate C₁₄H₂₀FNO₃ 3-fluorophenyl, hydroxyl (-OH) Increased polarity; potential for H-bonding
(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate C₁₄H₂₀FNO₃ Stereospecific -OH, 3-fluorophenyl Chiral building block for enantioselective synthesis
Example 75 (pyrazolo[3,4-d]pyrimidinyl derivative) C₂₆H₂₀F₂N₆O₃ Heterocyclic core, fluorophenyl Kinase inhibition; higher molecular weight (615.7 g/mol)
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S Chlorosulfonyl (-SO₂Cl) Reactive intermediate for sulfonamide synthesis

Detailed Analysis of Key Differences

Trifluoromethyl vs. Fluorophenyl Substitution

The target compound’s -CF₃ group enhances lipophilicity and metabolic resistance compared to analogs with 3-fluorophenyl substituents (e.g., and ). The latter’s aromatic rings enable π-π stacking in drug-receptor interactions but may reduce solubility .

Amino (-NH₂) vs. Hydroxyl (-OH) or Ketone (-CO-)

The primary amine in the target compound allows for facile conjugation (e.g., amide bond formation), whereas hydroxyl or ketone groups in analogs () introduce polarity, impacting membrane permeability.

Heterocyclic vs. Linear Backbone

In contrast, the target compound’s linear structure offers synthetic flexibility for modular derivatization .

Reactive Functional Groups

The chlorosulfonyl group in ’s compound enables nucleophilic substitution reactions, making it suitable for synthesizing sulfonamides. This contrasts with the target compound’s amine, which is more suited for coupling reactions .

Physicochemical and Commercial Considerations

  • Stereochemistry : highlights the stereospecific hydroxy group, which could be critical for enantioselective drug design, a feature absent in the target compound .

Biological Activity

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate, with the molecular formula C8H15F3N2O2C_8H_{15}F_3N_2O_2 and a molecular weight of 228.21 g/mol, is an organic compound notable for its unique trifluoromethyl group. This compound is synthesized through the reaction of tert-butyl carbamate with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions, which can be optimized for yield and purity in industrial applications .

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry .

Enzyme Interaction Studies

Research indicates that this compound can act as a modulator for specific protein targets, particularly in the context of enzyme interactions. For instance, studies have shown that compounds with similar structures can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous diseases including Alzheimer’s and cancer . The introduction of amide bonds in related compounds has been found to improve metabolic stability and biological potency .

Case Study 1: GSK-3β Inhibition

In a study exploring GSK-3β inhibitors, derivatives of this compound were evaluated for their inhibitory potency. The most effective compounds exhibited IC50 values in the low nanomolar range, demonstrating significant potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of similar carbamate derivatives. The findings highlighted that modifications to the chemical structure could lead to enhanced resistance to hepatic metabolism, thereby prolonging the half-life of these compounds in biological systems .

Toxicological Profile

This compound has been classified with specific hazard warnings. It is considered harmful if swallowed and can cause skin irritation . Such properties necessitate careful handling and further investigation into its safety profile.

Synthesis Methods

The synthesis typically involves:

  • Reactants : Tert-butyl carbamate and 3-amino-1,1,1-trifluoropropan-2-ol.
  • Conditions : Reaction under controlled temperature and pressure conditions to optimize yield.
PropertyValue
IUPAC Nametert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
Molecular FormulaC₈H₁₅F₃N₂O₂
Molecular Weight228.21 g/mol
CAS Number1429913-34-7
Boiling PointNot available
Hazard ClassificationH302 (harmful if swallowed), H315 (causes skin irritation)

Research Applications

This compound serves as a critical building block in organic synthesis. Its applications span across:

  • Pharmaceutical Development : As a precursor for drugs targeting GSK-3β and other enzymes involved in critical signaling pathways.
  • Agrochemicals : Utilized in the formulation of novel pesticides or herbicides due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate, and what are the critical reaction parameters?

  • Methodological Answer: The compound is typically synthesized via a multi-step process involving condensation reactions. For example, tert-butyl carbamate derivatives are often prepared using coupling reagents like EDCI/HOBt with substituted amines or carboxylic acids . Key steps include:

  • Deprotection of intermediates using trifluoroacetic acid (TFA) to remove the tert-butyloxycarbonyl (Boc) group.
  • Purification via silica gel column chromatography to isolate the final product.
  • Critical parameters: Reaction temperature (e.g., ice bath to room temperature), solvent choice (dry THF or acetonitrile), and stoichiometric ratios of reagents to avoid side reactions .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the presence of the trifluoromethyl group (-CF3_3) and carbamate linkage.
  • Infrared Spectroscopy (IR) : Peaks near 1700 cm1^{-1} indicate the carbonyl group of the carbamate.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., 255.74 g/mol for similar derivatives) .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer: The compound serves as:

  • A building block for synthesizing bioactive molecules, such as anti-mycobacterial imidazole derivatives .
  • A protecting group for amines in peptide synthesis, leveraging the Boc group’s stability under basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl carbamate derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example:

  • The trifluoromethyl group’s electron-withdrawing effects can be analyzed via intermolecular interactions in the crystal lattice.
  • Mercury software visualizes packing diagrams and hydrogen-bonding networks, critical for understanding stability and reactivity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations assess:

  • Electrostatic potential surfaces to identify nucleophilic attack sites.
  • Transition-state energy barriers for reactions involving the amino group.
  • PubChem data (e.g., InChIKey: OTCULXVRRSCLLI-UONOGXRCSA-N) provides baseline molecular properties for simulations .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:

  • Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the -CF3_3 and Boc groups.
  • Compare experimental IR spectra with computational predictions (e.g., Gaussian) for carbonyl stretching frequencies.
  • Revisit synthetic steps if MS data deviates >2 ppm from theoretical values, indicating impurities .

Q. What role does stereochemistry play in the biological activity of derivatives synthesized from this compound?

  • Methodological Answer:

  • Asymmetric synthesis (e.g., Mannich reaction) introduces chiral centers, as seen in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate .
  • Enantiomeric purity (≥95%) is verified via chiral HPLC, as impurities can reduce anti-biofilm efficacy in imidazole derivatives .

Methodological Considerations

  • Safety : While the compound is not classified as hazardous, use fume hoods and PPE (gloves, goggles) during synthesis due to TFA’s corrosive nature .
  • Data Reproducibility : Document solvent purity (e.g., anhydrous THF) and reaction times precisely, as moisture can hydrolyze the Boc group .

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